

A Technical Guide to the Spectroscopic Profile of 3-(Cyclopropylmethoxy)-4- hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

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Foreword: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of process control, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde** stands as a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. Understanding its spectroscopic signature is therefore of paramount importance for researchers and chemists in pharmaceutical process development and quality control.

This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde**. While a comprehensive, publicly available spectral database for this specific, non-commercial intermediate is elusive, this document synthesizes data from structurally analogous compounds and first principles of spectroscopic interpretation to provide a robust and reliable analytical profile. Every piece of data herein is presented with a clear rationale, grounding our predictions in established chemical principles and validated data from related molecules.

Molecular Structure and Analytical Context

The structural features of **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde**—a 1,2,4-trisubstituted benzene ring bearing an aldehyde, a hydroxyl group, and a cyclopropylmethoxy ether—give rise to a distinct and interpretable spectroscopic fingerprint. The following sections will deconstruct this fingerprint methodically.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde**, both ^1H and ^{13}C NMR will provide unambiguous evidence for its constitution. The analysis is presented based on spectra hypothetically acquired in a standard deuterated solvent such as DMSO-d_6 or CDCl_3 .

^1H NMR Spectroscopy: A Proton-by-Proton Analysis

The ^1H NMR spectrum is defined by the chemical environment of each proton. We can predict the spectrum by analyzing the distinct proton groups in the molecule.

- **Aldehydic Proton (-CHO):** This is the most deshielded proton, appearing as a sharp singlet far downfield, typically in the range of δ 9.8-10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. For comparison, the aldehyde proton of 4-hydroxybenzaldehyde appears at δ 9.82 ppm[3].
- **Aromatic Protons (Ar-H):** The three protons on the benzene ring will present as a characteristic three-spin system.
 - **H-2:** This proton is ortho to the aldehyde group and will appear as a doublet. It is expected around δ 7.40-7.45 ppm.
 - **H-6:** This proton is ortho to the cyclopropylmethoxy group and meta to the aldehyde. It will appear as a doublet of doublets and is expected around δ 7.30-7.35 ppm.
 - **H-5:** This proton is ortho to the hydroxyl group and meta to the aldehyde, appearing as a doublet around δ 6.95-7.05 ppm. The spectrum of 4-hydroxybenzaldehyde shows aromatic protons at δ 7.80 and δ 6.96 ppm[3][4].

- Phenolic Proton (-OH): This proton's chemical shift is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet, likely in the range of δ 5.5-6.5 ppm in CDCl_3 , or higher in DMSO-d_6 .
- Cyclopropylmethoxy Group (-O-CH₂-cyclopropyl):
 - Methylene Protons (-O-CH₂-): These protons are adjacent to the aromatic ring's oxygen and will appear as a doublet, due to coupling with the cyclopropyl methine proton, around δ 3.90-4.00 ppm.
 - Methine Proton (-CH-): The single proton on the cyclopropyl ring attached to the methylene group will be a multiplet around δ 1.20-1.30 ppm.
 - Methylene Protons (cyclopropyl -CH₂-): The four protons on the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.30-0.70 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aldehyde (CHO)	9.8 - 10.0	Singlet (s)
Aromatic (H-2)	7.40 - 7.45	Doublet (d)
Aromatic (H-6)	7.30 - 7.35	Doublet of Doublets (dd)
Aromatic (H-5)	6.95 - 7.05	Doublet (d)
Phenolic (OH)	5.5 - 6.5 (variable)	Broad Singlet (br s)
Methylene (O-CH ₂)	3.90 - 4.00	Doublet (d)
Cyclopropyl Methine (CH)	1.20 - 1.30	Multiplet (m)
Cyclopropyl Methylene (CH ₂)	0.30 - 0.70	Multiplet (m)

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde (C=O)	190 - 192	Characteristic for aromatic aldehydes. 4-hydroxybenzaldehyde shows this carbon at 191.26 ppm[3].
Aromatic (C-4, C-OH)	150 - 152	Carbon attached to the electron-donating hydroxyl group.
Aromatic (C-3, C-O-CH ₂)	148 - 150	Carbon attached to the ether oxygen.
Aromatic (C-1, C-CHO)	129 - 131	Quaternary carbon attached to the aldehyde.
Aromatic (C-6)	125 - 127	Aromatic CH carbon.
Aromatic (C-2)	115 - 117	Aromatic CH carbon.
Aromatic (C-5)	110 - 112	Aromatic CH carbon.
Methylene (O-CH ₂)	73 - 75	Aliphatic carbon attached to oxygen.
Cyclopropyl Methine (CH)	10 - 12	Highly strained ring carbon.
Cyclopropyl Methylene (CH ₂)	3 - 5	Highly strained ring carbons, shifted significantly upfield.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within the molecule. The spectrum is a direct representation of the vibrational modes of the chemical

bonds.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3500 - 3200	O-H Stretch (broad)	Phenolic -OH	A broad, strong absorption indicative of the hydrogen-bonded hydroxyl group. The IR spectrum of 4-hydroxy-3-methoxybenzaldehyde shows a characteristic O-H stretch around 3540 cm ⁻¹ [5].
3100 - 3000	C-H Stretch	Aromatic C-H	Medium to weak absorptions characteristic of sp ² C-H bonds.
2980 - 2850	C-H Stretch	Aliphatic C-H	Absorptions from the cyclopropylmethoxy group.
2850 - 2800 & 2750-2700	C-H Stretch	Aldehydic C-H	Two characteristic, medium-intensity bands (Fermi doublets) are a hallmark of the aldehyde C-H stretch.
1700 - 1680	C=O Stretch	Aldehydic C=O	A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. 4-hydroxy-3-methoxybenzaldehyde

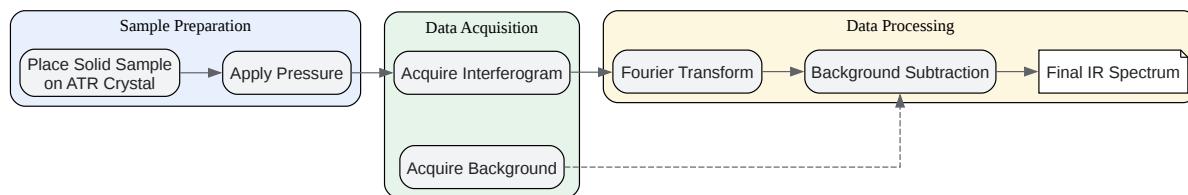
			shows a strong C=O band at 1696 cm ⁻¹ [5].
1600 - 1580 & 1500 - 1450	C=C Stretch	Aromatic Ring	Multiple sharp bands of variable intensity, characteristic of the benzene ring.
1270 - 1200 & 1050 - 1000	C-O Stretch	Aryl Ether	Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the cyclopropylmethoxy group.

Experimental Workflow: Attenuated Total Reflectance (ATR) FTIR

A robust and straightforward method for obtaining an IR spectrum of this solid compound would be via ATR-FTIR.

- Sample Preparation: A small, pure sample of **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde** is placed directly onto the ATR crystal (typically diamond or germanium).
- Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
- Data Acquisition: The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a small distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
- Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the resulting interferogram to generate the final IR spectrum.

- Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (H_2O , CO_2) and instrumental interferences.



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Caption: ATR-FTIR experimental workflow for solid sample analysis.

Part 3: Mass Spectrometry (MS)

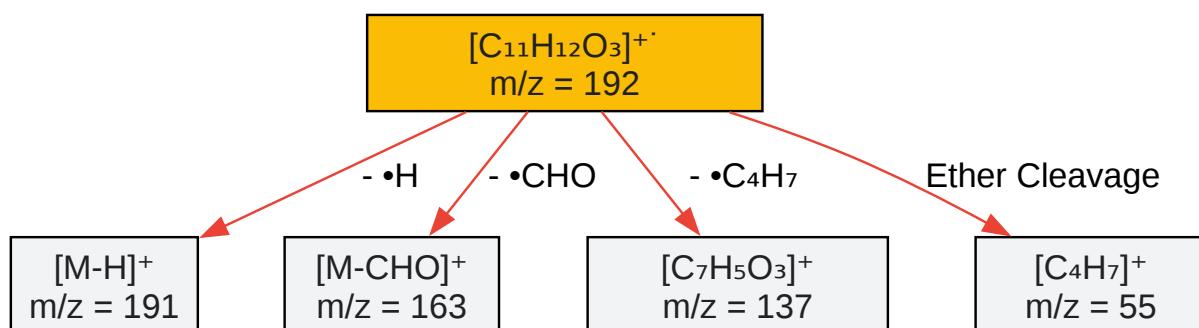
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural insights. The molecular weight of **3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde** ($\text{C}_{11}\text{H}_{12}\text{O}_3$) is 192.21 g/mol [6][7][8].

Expected Fragmentation Pattern (Electron Ionization - EI)

In a typical EI-MS experiment, we would expect to see the following key ions:

- Molecular Ion (M^+): A peak at m/z 192, corresponding to the intact molecule with one electron removed. Its intensity may be moderate to strong.
- $[\text{M}-\text{H}]^+$ Ion: A peak at m/z 191, resulting from the loss of the aldehydic hydrogen radical. This is often a prominent peak in the mass spectra of aromatic aldehydes. The mass spectrum of 4-hydroxybenzaldehyde shows a very strong peak at m/z 121 ($[\text{M}-\text{H}]^+$)[3].

- $[M\text{-CHO}]^+$ Ion: A peak at m/z 163, from the loss of the formyl radical ($\cdot\text{CHO}$).
- Loss of Cyclopropylmethyl Radical: A significant fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethyl radical ($\cdot\text{C}_4\text{H}_7$), resulting in a fragment at m/z 137.
- Formation of the Cyclopropylmethyl Cation: A peak at m/z 55 corresponding to the $[\text{C}_4\text{H}_7]^+$ cation is highly probable and could be a base peak.



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